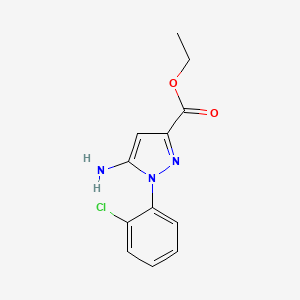
1,2-二甲基喹啉碘化物
描述
1,2-Dimethylquinolinium iodide is a quinolinium salt that has been the subject of various studies due to its interesting chemical and physical properties. It is related to other quinolinium iodides, which have been analyzed for their crystal structures, reactivities, and potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of quinolinium iodide derivatives often involves alkylation reactions. For instance, 1-methylquinolinium-2-dithioacetic acid zwitterions react with excess methyl iodide to yield bis(2-methylthio)vinyl derivatives, which show antileukemic activity . Similarly, quaternary quinolinium salts like 1-methyl-, 1,3-dimethyl-, and 1,4-dimethylquinolinium iodide can react with trichloromethyl carbanion to produce various dihydroquinoline adducts . These methods demonstrate the versatility of quinolinium iodides in synthesis, allowing for the introduction of different functional groups and the generation of compounds with potential biological activity.
Molecular Structure Analysis
The molecular structure of quinolinium iodides has been extensively studied using X-ray diffraction. For example, the crystal structure of 1-ethyl-2-methylquinolinium iodide shows a planar cationic structure with iodide anions located in the spaces between columns formed by the cations . Similarly, the structure of 8-hydroxy-1-methylquinolinium iodide hydrate reveals hydrogen bonding interactions in the crystalline state . These studies highlight the planarity and stacking behavior of quinolinium cations, which are important for understanding the material properties of these compounds.
Chemical Reactions Analysis
Quinolinium iodides participate in various chemical reactions, including electrophilic cyclizations and alkylations. For instance, 2-alkynyl-1-methylene azide aromatics can undergo iodine-mediated cyclization to form highly substituted isoquinolines . Additionally, iodocyclization of 2-allylthioquinoline leads to the formation of polyiodides with different stoichiometric compositions, indicating the reactivity of these compounds towards iodine . These reactions are significant for the synthesis of complex heterocyclic structures and have implications in the development of new pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinium iodides are influenced by their molecular and crystal structures. The layered structures formed by mixed stacks of cations and anions in compounds like 1,2,4-trimethylquinolinium triiodide and 1-ethyl-2,4-dimethylquinolinium triiodide affect their stability and reactivity . The ability of these compounds to coordinate with molecular iodine also suggests potential applications in materials science, such as the formation of charge-transfer complexes . The study of these properties is essential for the design of new materials with specific electronic and optical characteristics.
科学研究应用
晶体和分子结构研究
1,2-二甲基喹啉碘化物已被用于分子和晶体结构的研究。例如,研究通过 X 射线衍射分析合成了 1-乙基-2,4-二甲基喹啉三碘化物等化合物并对其进行了研究,揭示了由阳离子和阴离子混合堆叠形成的分层结构 (Kazheva 等,2007)。
发光和荧光研究
该化合物已被用于发光材料的合成。例如,将硫代甲酰基吲哚啉与 1,2-二甲基喹啉碘化物缩合,生成含有吲哚啉环的二甲亚甲基-花青,由于其发射波长高于 400 nm,因此在发光材料中显示出潜在的应用 (刘伟,2004)。
化学反应性和合成
1,2-二甲基喹啉碘化物已用于各种化学反应和合成工艺。例如,当用液氨/高锰酸钾处理时,它会发生氧脱甲基反应,生成 1-甲基喹啉-2-酮 (Woźniak 等,1985)。此外,它与三氯甲基负离子反应生成 1,2-二氢加合物 (前田,1990)。
光谱研究
该化合物参与光谱研究,例如研究 2-[4-(二甲氨基) 苯乙烯基]-1-甲基喹啉碘化物在不同溶剂中的光物理性质,揭示了其溶剂极性依赖性特征和分子内电荷转移特征 (Sahoo 等,2011)。
太阳能电池中的应用
1,2-二甲基喹啉碘化物在提高染料敏化太阳能电池的光电转换效率方面具有潜在的应用。涉及花青染料的研究表明,用此类化合物进行共敏化可以增强太阳能电池的光电性能 (吴等,2009)。
安全和危害
属性
IUPAC Name |
1,2-dimethylquinolin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N.HI/c1-9-7-8-10-5-3-4-6-11(10)12(9)2;/h3-8H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCFMHCLWHXDAV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372807 | |
| Record name | Quinolinium, 1,2-dimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876-87-9 | |
| Record name | Quinolinium, 1,2-dimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 4625 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethylquinolinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolinium, 1,2-dimethyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinaldine methyl iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)


![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)
![9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene](/img/structure/B3030105.png)





![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)


